CABS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enantioselective Catalytic Strecker Reaction

Scientific Field: Organic Chemistry

Application Summary: This reaction is used for the effective synthesis of α-amino nitriles.

Methods of Application: The method involves the use of ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as an additive.

Results/Outcomes: The newly developed method allows straightforward reaction channeling towards the fast and complete formation of the α-amino nitrile products.

Asymmetric Reactions Enabled by Cooperative Enantioselective Amino- and Lewis Acid Catalysis

Application Summary: This process involves the use of organocatalysis and Lewis acid catalysis to enable asymmetric reactions.

Methods of Application: The process involves the use of chiral amines as catalysts.

Results/Outcomes: The use of organocatalysis has improved the stereoselectivities and yields of these reactions.

Recyclable Cooperative Catalyst for Accelerated Hydroaminomethylation

Application Summary: This process involves the use of a recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines.

Methods of Application: The method involves the use of a flow-based methodology for enantioselective Strecker, employing ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as additive.

Non-covalent Organocatalytic Approach in the Asymmetric Epoxidation of Electron-Poor Alkenes

Calcium Alkyl Benzene Sulphonate is a white, granular crystalline powder with excellent emulsifying properties. It is also known by other names such as Calcium Dodecyl Benzene Sulphonate and Emulsifier 1372 A . The compound is characterized by its ability to blend with solvents and non-ionic compounds, making it an effective emulsifier in pesticides and household insecticide formulations .

Calcium Alkyl Benzene Sulphonate finds its primary applications in:

- Crop protection chemicals: It serves as an active anionic emulsifier component in various agricultural formulations .

- Insecticides: The compound is used in the formulation of household insecticides, helping to emulsify and stabilize the active ingredients .

- Industrial emulsifiers: Its properties make it suitable for use in various industrial processes requiring emulsification.

Similar Compounds

While the search results do not provide direct comparisons with similar compounds, we can infer that Calcium Alkyl Benzene Sulphonate belongs to a broader class of sulphonate-based surfactants. Some related compounds might include:

- Sodium Alkyl Benzene Sulphonate

- Linear Alkylbenzene Sulphonate (LAS)

- Other metal salts of alkyl benzene sulphonates (e.g., magnesium, potassium)

The uniqueness of Calcium Alkyl Benzene Sulphonate likely lies in its specific calcium cation, which may confer particular properties or efficacy in certain applications compared to other alkyl benzene sulphonates.

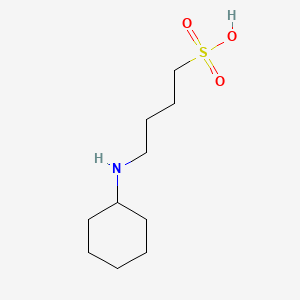

It's important to note that while Calcium Alkyl Benzene Sulphonate (CABS) is the focus of this article, there is another compound also abbreviated as CABS in the search results. This other CABS refers to 4-(Cyclohexylamino)-1-butanesulfonic acid, which is a buffering agent useful in the pH range of 10.0 - 11.4 . This compound has different properties and applications compared to Calcium Alkyl Benzene Sulphonate and should not be confused with it.

Evolution of Good’s Buffers and Alkaline Range Extensions

The genesis of CABS is rooted in the pioneering work of Dr. Norman Good, who in 1966 identified 12 zwitterionic buffers optimized for biological systems between pH 6.0 and 8.0. These buffers, including HEPES and CAPS, exhibited minimal metal chelation, UV transparency, and membrane impermeability. However, their limited alkaline capacity prompted researchers like Thiel et al. to develop butanesulfonic acid derivatives in the 1990s, extending the buffering range to pH 11.4.

CABS emerged as part of this second wave, structurally designed by elongating the carbon chain of CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid) from three to four carbons. This modification increased the pKa from 10.4 (CAPS) to 10.7, enabling effective buffering in strongly alkaline conditions. The table below contrasts key alkaline buffers:

| Buffer | Structure | pKa (25°C) | pH Range | Molecular Weight (g/mol) |

|---|---|---|---|---|

| CAPS | Propanesulfonic | 10.4 | 9.7–11.1 | 221.3 |

| CABS | Butanesulfonic | 10.7 | 10.0–11.4 | 235.3 |

| CHES | Cyclohexylamino | 9.3 | 8.6–10.0 | 207.3 |

| CAPSO | Hydroxypropanesulfonic | 9.6 | 8.9–10.3 | 237.3 |

Structural Relationships to Piperazine-Based Zwitterions

Though CABS lacks a piperazine ring, its design principles align with piperazine-derived buffers like HEPES and EPPS. These buffers share a sulfonic acid group and a tertiary amine, creating zwitterionic properties that enhance water solubility (≥5% w/v for CABS). The cyclohexylamino group in CABS reduces metal ion interactions compared to morpholino or piperazinyl moieties, a critical feature for enzyme assays requiring divalent cations.

Structurally, CABS belongs to the butanesulfonic acid family, which includes:

- MOBS: 4-(N-morpholino)butanesulfonic acid (pH 7.0–8.3)

- HEPBS: N-(2-hydroxyethyl)piperazine-N’-(4-butanesulfonic acid)

- TABS: N-tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid

These analogs demonstrate how incremental carbon-chain extensions and functional group substitutions fine-tune buffering ranges and biochemical compatibility.

4-(Cyclohexylamino)-1-butanesulfonic acid, commonly referred to as CABS, represents a specialized zwitterionic buffering compound with significant applications in biochemical research [3] [35]. This Good's buffer derivative exhibits unique properties that make it particularly valuable for maintaining stable alkaline conditions across various experimental protocols [3] [23]. The compound possesses a molecular weight of 235.34 grams per mole and demonstrates optimal buffering capacity within the pH range of 10.0 to 11.4, with peak effectiveness at pH 10.4 [3] [35]. Its chemical structure, characterized by the molecular formula C₁₀H₂₁NO₃S, incorporates both cyclohexylamino and butanesulfonic acid moieties that contribute to its distinctive buffering characteristics [35].

| Property | Value |

|---|---|

| Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid |

| CAS Number | 161308-34-5 |

| Molecular Formula | C₁₀H₂₁NO₃S |

| Molecular Weight (g/mol) | 235.34 |

| Useful pH Range | 10.0 - 11.4 |

| Optimal Buffering pH | 10.4 |

| Appearance | White powder |

| Solubility | Clear and complete (5% in H₂O) |

| Assay (Purity) | ≥98% |

Enzyme Activity Optimization in Alkaline Conditions

CABS buffer has demonstrated remarkable utility in enzyme activity optimization studies, particularly for enzymes that exhibit optimal functionality under alkaline conditions [4] [7] [12]. Research investigations have established that numerous enzymes require precisely controlled alkaline environments to achieve maximum catalytic efficiency, and CABS provides the necessary pH stability for these applications [4] [13].

Alkaline phosphatase represents a prime example of enzyme systems that benefit from CABS buffering capabilities [4] [18]. Studies conducted on alkaline phosphatase from lactic acid bacteria revealed optimal activity at pH 8.5, with the enzyme maintaining 80% of its maximum activity across the pH range of 8.0 to 9.5 [4]. The enzyme demonstrated temperature stability at 37°C and showed enhanced performance when calcium and magnesium ions were present as cofactors [4]. Metal ion effects proved crucial, with calcium and magnesium significantly enhancing enzyme activity, while copper and zinc ions inhibited catalytic function [4].

Advanced enzyme engineering studies have further validated the importance of alkaline pH optimization [7]. Research on pectate lyase from Bacillus species demonstrated that engineered variants could achieve optimal activity at pH 11.0 with enhanced alkali resistance [7]. The modified enzyme retained more than 60% activity across the broad pH range of 4.0 to 11.0, representing a significant improvement over wild-type variants [7]. Temperature optimization studies revealed that the engineered enzyme maintained stability at 60°C while demonstrating superior performance compared to unmodified counterparts [7].

| Enzyme Type | Optimal pH | Optimal Temperature (°C) | Buffer System Used | Activity Retention at Alkaline pH |

|---|---|---|---|---|

| Alkaline Phosphatase (ALP) from Lactic Acid Bacteria | 8.5 | 37 | Not specified | 80% at pH 8-9.5 |

| Pectate Lyase (BspPel-th) | 11.0 | 60 | pH adjusted with buffering solution | >60% at pH range 4-11 |

| Human Glucokinase | 8.5-8.7 | Not specified | Various (ATP effects noted) | Not specified |

| Alkaline Phosphatase (General) | 8.0-10.5 | Variable (40-70) | CABS buffer noted for pH 10.5 studies | Variable |

The optimization of enzyme kinetics in alkaline conditions requires careful consideration of buffer selection and ionic strength effects [9] [14]. Comparative studies have revealed that phosphate buffers can exhibit inhibitory effects on certain enzymes at concentrations above 50 millimolar, whereas alternative buffering systems like CABS maintain enzyme activity without such interference [9]. Research on cis-aconitate decarboxylase enzymes demonstrated that buffer choice significantly impacts both Michaelis constant values and catalytic rate constants [9].

Enzyme stability studies have established that alkaline conditions can enhance the structural integrity of specific enzyme classes while simultaneously optimizing substrate binding affinity [13] [14]. The pH dependence of enzyme activity follows predictable patterns related to the protonation states of critical amino acid residues, particularly histidine residues that participate in substrate binding and catalytic mechanisms [9] [14]. These findings emphasize the importance of precise pH control in enzyme optimization protocols.

Microbial Growth Modulation Studies

CABS buffer has proven instrumental in microbial growth modulation studies, particularly for alkaliphilic organisms that require elevated pH conditions for optimal growth [12] [24] [28]. Research investigations have demonstrated that buffer selection significantly influences microbial growth patterns and metabolic activity across diverse bacterial species [24] [28].

Studies conducted on Bacillus pseudofirmus OF4, an alkaliphilic bacterium, utilized CABS buffer to maintain pH 10.5 conditions essential for normal growth [12]. The research employed two distinct CABS-buffered media formulations: one containing limiting malate concentrations with elevated sodium chloride content, and another with standard malate concentrations but reduced salt content [12]. These formulations enabled researchers to investigate the independent effects of pH buffering versus osmotic stress on bacterial growth dynamics [12].

Comparative buffer studies have revealed significant differences in bacterial community responses depending on buffer composition and concentration [24]. Soil bacterial communities exhibited optimal growth at pH values closely correlated with their native soil pH, demonstrating the importance of matching buffer conditions to natural environmental parameters [24]. Bacterial growth rates showed strong pH dependence, with narrow optimal ranges typically spanning ±1.7 pH units around the optimal value [24].

| Organism/System | pH Range Studied | Buffer System | Growth Response | Buffer Concentration |

|---|---|---|---|---|

| Bacillus pseudofirmus OF4 | 7.5-10.5 | CABS buffer (pH 10.5) | Normal growth at pH 10.5 | Standard CABS formulation |

| Saccharomyces cerevisiae | 3.0-4.5 | Acetate/lactate buffer pairs | Growth inhibition reduced with pH adjustment | Variable (acid-dependent) |

| Bacterial Community (Soil) | 5.5-8.25 | Citrate-phosphate, borate | Optimal pH correlated with soil pH | 50-167 mM |

| Corynebacterium glutamicum | Not specified | MMES medium | Utilization of sulfonate compounds | Multiple sulfur sources tested |

Buffer capacity effects on microbial growth inhibition have been extensively documented in yeast fermentation studies [28]. Research on Saccharomyces cerevisiae demonstrated that medium buffering capacity significantly influences the inhibitory effects of organic acids [28]. When acetic acid and lactic acid concentrations were adjusted to maintain pH 4.5, yeast growth improved substantially compared to unbuffered conditions, despite the continued presence of undissociated acid forms [28]. The buffer pairs formed during pH adjustment sequestered excess protons and reduced the transmembrane pH gradient that drives intracellular acid accumulation [28].

Specialized microbial applications have explored the utilization of sulfonate compounds as alternative sulfur sources [32]. Corynebacterium glutamicum demonstrated the ability to metabolize more than 50 different sulfur sources, including various aliphatic sulfonates and organic buffers such as morpholinepropanesulfonic acid [32]. These studies revealed that 33 of 36 tested aliphatic sulfonates supported bacterial growth, indicating remarkable metabolic versatility in sulfur compound utilization [32].

pH-taxis studies have provided insights into bacterial motility responses under varying pH conditions [33]. Research utilizing Serratia marcescens demonstrated bidirectional pH-tactic behavior, with bacteria exhibiting movement patterns away from both strongly acidic and alkaline environments [33]. Microfluidic gradient generation techniques enabled precise characterization of bacterial swimming behavior across pH gradients, revealing that both swimming direction bias and speed modulation contribute to tactic responses [33].

Protein Conjugation and Detection Methodologies

CABS buffer systems have found extensive application in protein conjugation and detection methodologies, particularly in techniques requiring alkaline pH conditions for optimal performance [6] [11] [19] [25]. The unique properties of CABS make it especially suitable for protein transfer applications and immunodetection assays where high pH environments enhance protein binding and signal generation [6] [23].

Western blotting applications represent a primary area where CABS buffer demonstrates superior performance characteristics [6] [23]. The buffer's ability to maintain stable alkaline conditions facilitates efficient protein transfer from polyacrylamide gels to nitrocellulose or polyvinylidene difluoride membranes [6] [23]. Research has established that CABS buffer with pH values between 10.0 and 11.1 provides optimal transfer efficiency for high molecular weight proteins and those with isoelectric points above 8.5 [23] [27]. The alkaline environment reduces protein-protein interactions and enhances membrane binding capacity [6].

Protein quantification methodologies have benefited significantly from optimized buffering systems in alkaline conditions [11] [29] [36]. The bicinchoninic acid protein assay relies on copper reduction in alkaline medium, making buffer selection critical for assay sensitivity and reproducibility [11]. Research investigations have demonstrated that the assay combines the biuret reaction with highly sensitive colorimetric detection, producing linear response curves across protein concentrations ranging from 20 to 2,000 micrograms per milliliter [11]. Enhanced protocols have achieved improved sensitivity by optimizing sample volume ratios and working reagent concentrations [36].

| Method/Application | pH Requirements | Buffer Compatibility | Detection Range | Key Advantages |

|---|---|---|---|---|

| BCA Protein Assay | Alkaline medium (Cu²⁺ reduction) | Compatible with various buffers | 20-2,000 μg/mL (standard) | Linear response, low protein variation |

| Western Blotting Transfer | pH 10.0-11.1 (CAPS buffer) | CAPS buffer preferred for high MW proteins | Enhanced transfer efficiency | Effective for pI > 8.5 proteins |

| Alkaline Phosphatase Conjugation | pH 8.5 optimal for ALP activity | CABS buffer suitable for alkaline conditions | Colorimetric/chemiluminescent | High alkaline pH stability |

| Single-Molecule Colocalization Assay | Physiological pH range | Multiple buffer systems tested | Single-molecule level | Reduced background interference |

Advanced protein conjugation methodologies have incorporated CABS buffering systems to optimize cross-linking efficiency and maintain protein stability [19]. Protein-protein conjugation techniques, including periodate oxidation methods and bis-maleimide approaches, require precise pH control to prevent side reactions and maintain conjugate functionality [19]. The periodate oxidation method utilizes alkaline conditions to convert glycosyl groups into reactive aldehydes that subsequently form Schiff base linkages with amino groups on target proteins [19]. Sodium borohydride reduction in controlled pH environments creates stable secondary amine structures [19].

Single-molecule detection methodologies have demonstrated enhanced performance through optimized buffering strategies [25]. Single-molecule colocalization assays employ dual-color fluorescence detection to discriminate between specific and non-specific binding events [25]. These techniques require carefully controlled pH environments to maintain antibody stability and minimize background fluorescence [25]. Research has shown that proper buffer selection can reduce coefficient of variation values by 2.8 to 6.3-fold compared to suboptimal buffering conditions [25].

Calcium Alkyl Benzene Sulfonate exists as a clear transparent brown viscous liquid in commercial formulations, with active matter concentrations typically ranging from 48.75 percent to 70 percent by weight [1] [3] [4]. The compound maintains optimal stability with a pH range of 5.50 to 7.50 in 10 percent aqueous solutions and demonstrates excellent solubility characteristics in methanol, producing clear solutions that remain stable for 24 hours under standard testing conditions [1] [3] [4].

The molecular structure of Calcium Alkyl Benzene Sulfonate consists of calcium dodecylbenzenesulfonate, where the calcium cation provides enhanced emulsification properties compared to other metallic salts [1] [3] [4]. This anionic surfactant maintains a maximum moisture content specification of 0.50 percent, ensuring product stability during the typical two-year storage period under appropriate conditions [1] [3] [4].

Agricultural Chemical Formulation Technologies

Surfactant Properties in Pesticide Emulsification

Calcium Alkyl Benzene Sulfonate demonstrates exceptional surface-active properties that fundamentally enhance pesticide emulsification processes [8] [9] [10]. The compound achieves significant surface tension reduction from water baseline values, enabling superior spray coverage and improved pesticide distribution on target surfaces [8] [9] [10]. Research indicates that emulsifiable concentrate formulations containing Calcium Alkyl Benzene Sulfonate reduce surface tension to approximately 49 percent of pure water values, substantially improving droplet spreading and adhesion characteristics [11].

The emulsification efficiency of Calcium Alkyl Benzene Sulfonate reaches optimal performance when formulated as the calcium salt, surpassing other metallic salt variants in terms of stability and effectiveness [5] [6] [12]. This superior performance stems from the calcium ion's ability to provide enhanced intermolecular interactions between the surfactant molecules and the oil-water interface, resulting in more stable emulsion systems [13] [14].

Table 1: Technical Specifications of Calcium Alkyl Benzene Sulfonate Formulations

| Property | CABS 48.75% | CABS 60% | CABS 70% |

|---|---|---|---|

| Active Matter Content | 48-52% | 60±1% | 70±1% |

| pH (10% aqueous solution) | 5.50-7.50 | 5.50-7.50 | 5.50-7.50 |

| Maximum Moisture Content | 0.50% | 0.50% | 0.50% |

| Methanol Solubility Test | Clear solution for 24 hours | Clear solution for 24 hours | Clear solution for 24 hours |

| Physical Appearance | Clear transparent brown viscous liquid | Clear transparent brown viscous liquid | Clear transparent brown viscous liquid |

The wetting enhancement properties of Calcium Alkyl Benzene Sulfonate prove particularly valuable for applications on waxy leaf surfaces, where conventional formulations often experience reduced uptake efficiency [2] [7] [10]. The compound facilitates superior wetting on difficult-to-penetrate plant surfaces, leading to improved pesticide uptake and enhanced biological efficacy [2] [7] [10].

Droplet size distribution studies demonstrate that Calcium Alkyl Benzene Sulfonate promotes uniform distribution of active ingredients, contributing to consistent application quality across treated areas [8] [11]. This uniformity becomes especially critical in precision agriculture applications where consistent coverage directly impacts treatment effectiveness and economic efficiency [8] [11].

Synergistic Effects with Non-Ionic Agents

The combination of Calcium Alkyl Benzene Sulfonate with non-ionic surfactants produces remarkable synergistic effects that exceed the performance of individual components [15]. Binary surfactant systems incorporating Calcium Alkyl Benzene Sulfonate demonstrate lower critical micelle concentrations compared to single-component systems, indicating enhanced micelle formation efficiency and improved solubilization capacity [15].

Castor oil ethoxylates represent particularly effective non-ionic partners for Calcium Alkyl Benzene Sulfonate formulations [2]. These ethoxylated compounds, with ethylene oxide chain lengths typically ranging from 5 to 40 units, provide complementary hydrophilic-lipophilic balance characteristics that enhance overall emulsion stability. The synergistic interaction between Calcium Alkyl Benzene Sulfonate and castor oil ethoxylates results in improved pesticide formulation stability and enhanced agricultural spray performance [2].

Table 2: Synergistic Effects of Calcium Alkyl Benzene Sulfonate with Non-ionic Agents

| Combination Type | Synergistic Effect | Application Benefit |

|---|---|---|

| CABS + Castor Oil Ethoxylate | Enhanced emulsification and wetting | Better pesticide formulation stability |

| CABS + Alcohol Ethoxylate (C12-13, 7EO) | Improved oil-water emulsion stability | Improved agricultural spray performance |

| CABS + Non-ionic Ethoxylate (General) | Lower critical micelle concentration | Enhanced micelle formation efficiency |

| Anionic + Non-ionic Binary System | Reduced surface tension below individual components | Increased foaming and wetting properties |

Alcohol ethoxylates with carbon chain lengths of C12-13 and approximately 7 ethylene oxide units demonstrate excellent compatibility with Calcium Alkyl Benzene Sulfonate in agricultural formulations. These combinations produce improved oil-water emulsion stability while maintaining the low-temperature fluidity necessary for field application equipment.

Research on binary surfactant mixtures reveals that the concentration of non-ionic surfactants plays a crucial role in determining synergistic interactions. Increasing non-ionic surfactant concentrations generally improves synergistic effects, resulting in lower critical micelle concentrations when combined with Calcium Alkyl Benzene Sulfonate. However, optimal ratios must be carefully determined to avoid antagonistic effects that can occur at excessive non-ionic concentrations.

The mechanism underlying these synergistic effects involves the formation of mixed micelles with altered interfacial properties compared to pure component systems [15]. These mixed micelles exhibit enhanced surface activity, improved solubilization capacity, and superior emulsion stability characteristics that directly translate to improved agricultural performance [15].

Polyethylene glycol compounds also demonstrate notable synergistic effects when combined with Calcium Alkyl Benzene Sulfonate. These combinations produce superior emulsion properties and enhanced solubilization capacity, particularly valuable for formulating active ingredients with challenging solubility profiles.

Table 3: Surface Properties and Agricultural Performance Parameters

| Property | CABS Performance | Agricultural Benefit |

|---|---|---|

| Surface Tension Reduction | Significant reduction from water baseline | Better spray coverage |

| Wetting Enhancement | Superior wetting on waxy leaf surfaces | Improved pesticide uptake |

| Emulsification Efficiency | Most effective as calcium salt | Stable oil-in-water emulsions |

| Droplet Size Distribution | Uniform distribution achieved | Consistent application quality |

| Foam Stabilization | Stable foam generation | Enhanced product retention |

| Penetration Enhancement | Enhanced active ingredient penetration | Increased bioavailability |

| Adhesion to Plant Surfaces | Improved coverage and retention | Reduced runoff losses |

| Stability in Hard Water | Maintains performance in presence of Ca²⁺/Mg²⁺ | Reliable performance across water types |

The practical applications of these synergistic combinations extend across multiple formulation types, including emulsifiable concentrates, emulsion-in-water formulations, micro-emulsions, oil dispersions, suspension concentrates, and suspo-emulsion systems. This versatility enables formulators to optimize performance characteristics for specific active ingredients and application requirements while maintaining manufacturing efficiency and cost-effectiveness.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant